![molecular formula C21H29N5O6 B190082 (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid CAS No. 183547-57-1](/img/structure/B190082.png)
(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gantofiban is a small molecule drug that functions as a glycoprotein IIb/IIIa antagonist. It was initially developed by Merck & Co., Inc. for its potential use in treating cardiovascular diseases, particularly for its antithrombotic properties. The compound inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing fibrinogen from binding and forming clots .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gantofiban involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The synthetic route typically involves:
Formation of the Core Structure: This involves the condensation of an amine with a carboxylic acid derivative to form an amide bond.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of Gantofiban follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Gantofiban undergoes several types of chemical reactions, including:
Oxidation: Gantofiban can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa antagonists and their interactions.
Biology: Investigated for its effects on platelet aggregation and its potential use in preventing thrombotic events.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, particularly in preventing heart attacks and strokes.
Industry: Utilized in the development of new antithrombotic drugs and as a reference compound in pharmaceutical research.
作用机制
Gantofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By inhibiting this receptor, Gantofiban prevents the formation of platelet aggregates, thereby reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of fibrinogen binding and the subsequent prevention of platelet cross-linking .
相似化合物的比较
Gantofiban is part of a class of compounds known as glycoprotein IIb/IIIa antagonists. Similar compounds include:
Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor.
Eptifibatide: A cyclic peptide that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide antagonist that functions similarly to Gantofiban.
Uniqueness
Gantofiban is unique due to its specific chemical structure, which allows for high affinity binding to the glycoprotein IIb/IIIa receptor. This results in effective inhibition of platelet aggregation with potentially fewer side effects compared to other antagonists .
属性
CAS 编号 |
183547-57-1 |
|---|---|
分子式 |
C21H29N5O6 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
ethyl 2-[4-[[(5R)-3-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |
InChI 键 |
YNBHAPKHWDNTMZ-QGZVFWFLSA-N |
手性 SMILES |
CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
SMILES |
CCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)O)N |
规范 SMILES |
CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



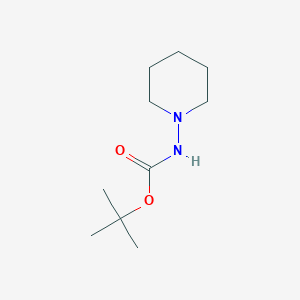

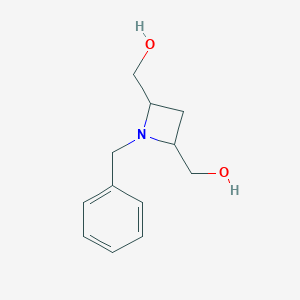
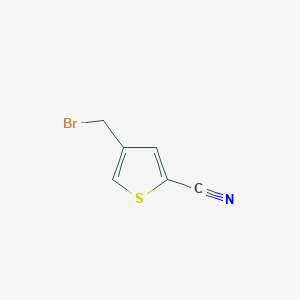
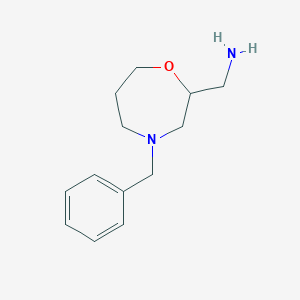
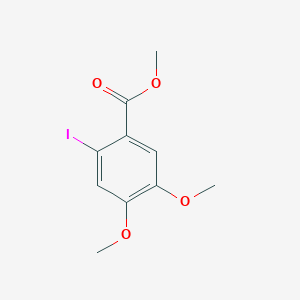

![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)
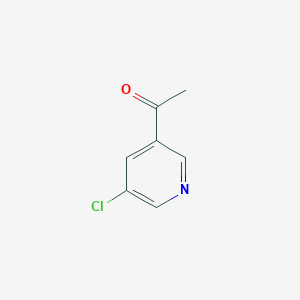

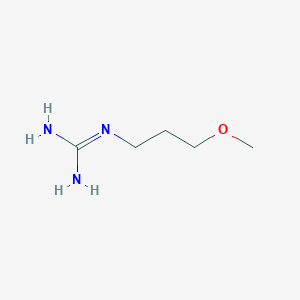
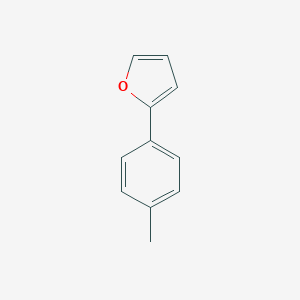
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
